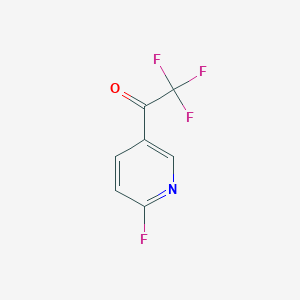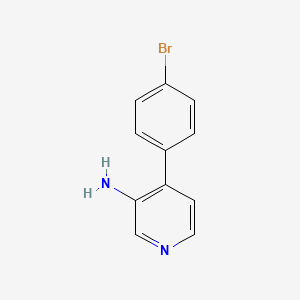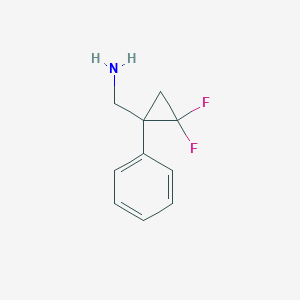![molecular formula C9H9F3N2O2 B1404401 2-[4-(Trifluoromethoxy)phenyl]acetohydrazide CAS No. 428508-17-2](/img/structure/B1404401.png)
2-[4-(Trifluoromethoxy)phenyl]acetohydrazide
Vue d'ensemble
Description
“2-[4-(Trifluoromethoxy)phenyl]acetohydrazide” is an organic compound with the molecular formula C9H9F3N2O2 . It has a molecular weight of 234.18 . The compound is related to the class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]acetohydrazide” can be represented by the InChI code: 1S/C9H9F3N2O2/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(15)14-13/h1-4H,5,13H2,(H,14,15) . This indicates the presence of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Trifluoromethoxy)phenyl]acetohydrazide” include a molecular weight of 234.18 . Unfortunately, specific details such as boiling point, density, and refractive index are not available in the literature I have access to.
Applications De Recherche Scientifique
Cancer Cell Migration and Growth Inhibition
- Cancer Research : Certain hydrazide derivatives, including those structurally related to 2-[4-(Trifluoromethoxy)phenyl]acetohydrazide, have shown promise in inhibiting cancer cell migration and growth. For instance, derivatives of 1,2,4-triazol-3-ylthioacetohydrazide exhibited cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, with some compounds demonstrating particular effectiveness in 3D cell cultures and potential as antimetastatic candidates (Šermukšnytė et al., 2022).
Antioxidant Properties
- Antioxidant Ability : A specific synthesis of a derivative, 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide, demonstrated 1.5-fold higher antioxidant ability than a standard antioxidant, butylated hydroxytoluene. This indicates the potential of certain acetohydrazide derivatives in antioxidant applications (Šermukšnytė et al., 2022).
Nonlinear Optical Properties
- Optical Applications : Derivatives of acetohydrazide have been explored for their nonlinear optical properties. A study on 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide revealed its potential in optical device applications like optical limiters and switches, attributed to its significant third-order nonlinear optical properties (Purandara et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition : Certain acetohydrazide derivatives have been identified as effective corrosion inhibitors. For example, 2-[4-(methylthio) phenyl] acetohydrazide showed significant efficiency in inhibiting the corrosion of steel in hydrochloric acid solution, suggesting its utility in corrosion prevention (Nataraja et al., 2011).
Anticancer Evaluation
- Anticancer Efficacy : Studies on various acetohydrazide derivatives have shown anticancer activity. For instance, 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives exhibited in vitro anticancer activity against different cancer cell lines (Salahuddin et al., 2014).
Antimicrobial Activity
- Antimicrobial Agents : Novel isochroman-triazoles and thiadiazole hybrids derived from acetohydrazides, including 2-[4-(Trifluoromethoxy)phenyl]acetohydrazide, have shown promising antibacterial and antifungal activities, suggesting their potential in the development of new antimicrobial agents (Saeed & Mumtaz, 2017).
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)16-7-3-1-6(2-4-7)5-8(15)14-13/h1-4H,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIDYFSEDRZNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



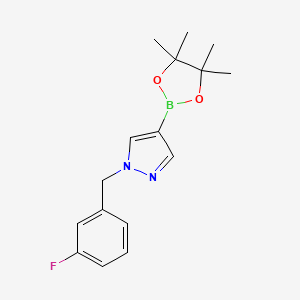
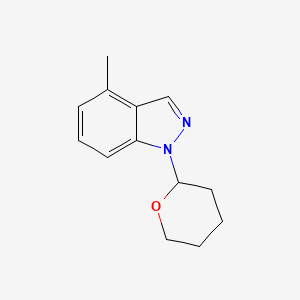
![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)
![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)
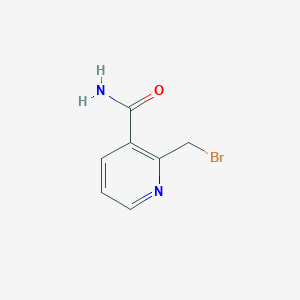
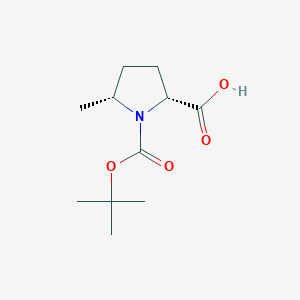
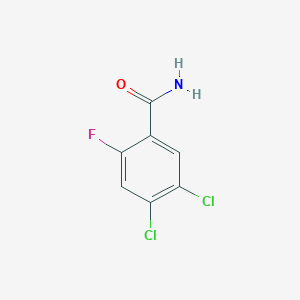
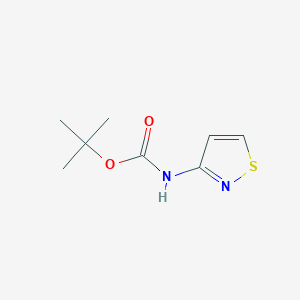
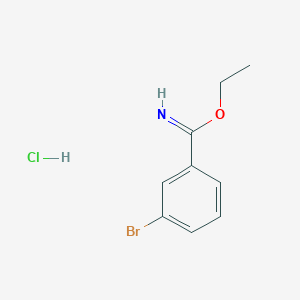
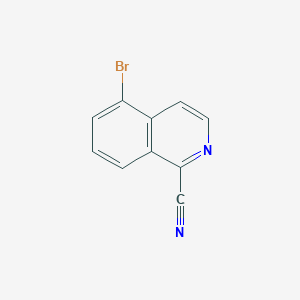
![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)
